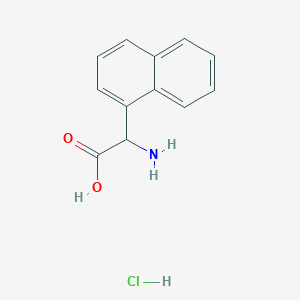

(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amino acid derivative with a naphthalene group. Amino acids are the building blocks of proteins and play key roles in various biological processes . Naphthalene is a polycyclic aromatic hydrocarbon that is often used in industry .

Molecular Structure Analysis

The molecular structure would consist of a naphthalene ring (a type of aromatic hydrocarbon), an amino group (-NH2), and a carboxylic acid group (-COOH). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The naphthalene group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, amino acids are solid at room temperature, and their solubility in water varies. The presence of the naphthalene group could influence these properties .Scientific Research Applications

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, making them suitable for biological assays. For instance, they have been used for fluorescence derivatization of amino acids, yielding derivatives that show strong fluorescence in ethanol and water at physiological pH, with good quantum yields. This application is crucial for bio-imaging and sensing technologies (Frade et al., 2007).

Synthesis and Resolution

Efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for the drug Cinacalcet, have been achieved using R-(−)-mandelic acid. This process highlights the compound's role in pharmaceutical manufacturing, particularly in producing optically pure enantiomers for therapeutic purposes (Mathad et al., 2011).

Environmental Studies

Studies on autoxidation reactions of aromatic o-aminohydroxynaphthalenes, which form during the anaerobic reduction of sulfonated azo dyes, have provided insights into the environmental behavior of naphthalene derivatives. Understanding these reactions is important for assessing the environmental impact of industrial dyes and developing strategies for their degradation (Kudlich et al., 1999).

Polymer Science

The synthesis of a new naphthylamine-derived aromatic dicarboxylic acid and its application in producing high glass-transition temperature polymers for blue-light-emitting materials showcase the compound's relevance in material science. These polymers have potential applications in electronics and optoelectronics due to their good mechanical properties and thermal stability (Liou et al., 2006).

Analytical Chemistry

The determination of naphthols by flow-injection chemiluminescence, utilizing 1-amino-2-naphthol hydrochloride among other compounds, demonstrates the role of naphthalene derivatives in analytical methodologies. These techniques are valuable for detecting and quantifying aromatic compounds in various samples, contributing to environmental monitoring and pharmaceutical analysis (Al-Tamrah & Townshend, 1987).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)

![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)

![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)

![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)